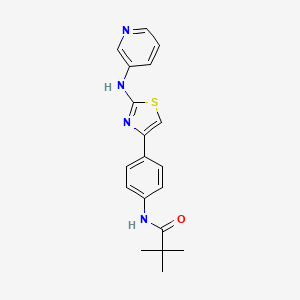
N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, also known as PPT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
Target of Action
The compound, also known as 2,2-dimethyl-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)propanamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific compound and its structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their boiling point, basicity, and water solubility, may be influenced by environmental conditions .
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has been found to be stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide also has some limitations. The yield of the synthesis process is around 50%, which can limit the amount of compound available for research. N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has also been found to be insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide. One area of research is to investigate the potential therapeutic applications of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide in various diseases, including cancer and inflammatory disorders. Another area of research is to investigate the mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide in more detail, including its effects on other signaling pathways involved in inflammation and cancer. Finally, future research could focus on developing more efficient synthesis methods for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, which could increase the yield and availability of the compound for research.
Synthesemethoden
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide involves the reaction of 4-(2-aminothiazol-4-yl)phenol with 3-chloropyridine-4-amine in the presence of a base, followed by reaction with pivaloyl chloride. The resulting product is then purified using column chromatography. The yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
Anti-Leukämie-Mittel
- Rolle der Verbindung: N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamid kann ähnliche Tyrosinkinase-inhibitorische Eigenschaften besitzen, was es zu einem potenziellen Kandidaten für die Behandlung von Leukämie macht .
Immunsuppressivum Leitverbindung
- Bedeutung: Seine hochgradig immunosuppressiven Eigenschaften deuten darauf hin, dass es als Leitverbindung bei der Entwicklung von Immunsuppressiva dienen könnte .
Anti-Tuberkulose-Aktivität
- Design und Bewertung: Neuartige substituierte N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate wurden synthetisiert und auf ihre anti-tuberkulöse Aktivität gegen Mycobacterium tuberculosis H37Ra evaluiert .
Antimykobakterielles Potenzial
DNA-Spaltungsstudien
- Potenzial: Die Untersuchung ihrer DNA-Spaltungseigenschaften könnte interessante biologische Wirkungen aufdecken .
Strukturbestimmung
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)17(24)21-14-8-6-13(7-9-14)16-12-25-18(23-16)22-15-5-4-10-20-11-15/h4-12H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJXRBCWYGBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
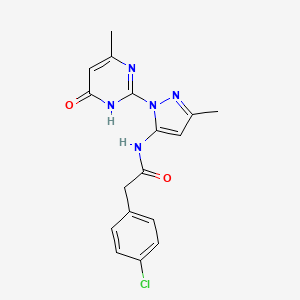

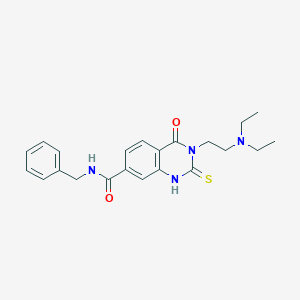
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)

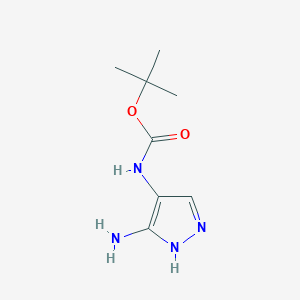

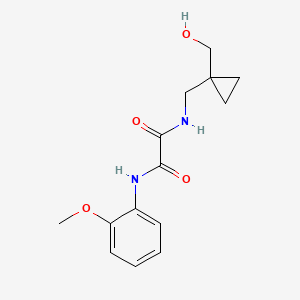
![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)
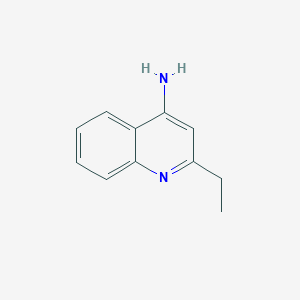
![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)
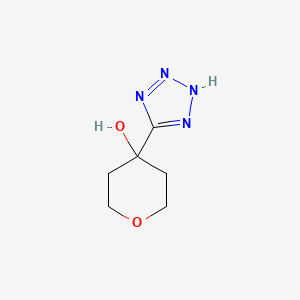
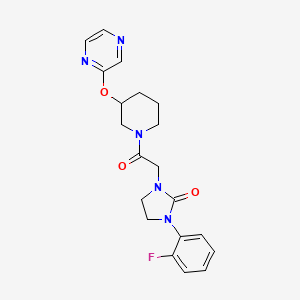
![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)
